1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one
CAS No.:
Cat. No.: VC13256710
Molecular Formula: C19H16N2O3S2
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N2O3S2 |
|---|---|
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone |
| Standard InChI | InChI=1S/C19H16N2O3S2/c22-13(11-4-5-14-15(8-11)24-7-6-23-14)9-25-18-17-12-2-1-3-16(12)26-19(17)21-10-20-18/h4-5,8,10H,1-3,6-7,9H2 |
| Standard InChI Key | TYJMFBHQIOKYIT-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C4=CC5=C(C=C4)OCCO5 |
| Canonical SMILES | C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C4=CC5=C(C=C4)OCCO5 |
Introduction
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one is a complex organic molecule that incorporates a benzodioxin moiety linked to a tricyclic system containing sulfur and nitrogen atoms. This compound's structure suggests potential biological activity due to the presence of these functional groups, which are commonly found in pharmaceuticals.
Synthesis
The synthesis of such a complex molecule would typically involve multiple steps, starting from simpler precursors. A general approach might include:
-
Formation of the Benzodioxin Moiety: This could involve the reaction of catechol with a suitable alkylating agent to form the 1,4-benzodioxin ring.
-
Construction of the Tricyclic System: This might involve condensation reactions between appropriate precursors to form the sulfur and nitrogen-containing rings.
-
Coupling of the Moieties: The final step would involve linking the benzodioxin and tricyclic systems, possibly through a nucleophilic substitution or acylation reaction.
Biological Activity
While specific biological activity data for this compound are not available, compounds with similar structural features have shown potential in various therapeutic areas. For example, benzodioxin derivatives have been explored for their enzyme inhibitory properties, such as against α-glucosidase and acetylcholinesterase . The presence of sulfur and nitrogen in the tricyclic system could also confer biological activity, as seen in other sulfur and nitrogen-containing compounds .
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, biological screening, and structure-activity relationship (SAR) analysis. This would involve:
-
Synthetic Optimization: Improving the yield and purity of the compound through optimized reaction conditions.
-
Biological Screening: Evaluating the compound's activity against various biological targets to identify potential therapeutic applications.
-
SAR Analysis: Modifying the compound's structure to enhance its biological activity and drug-like properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume